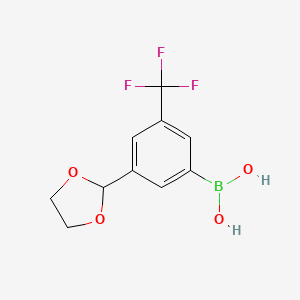

(3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenyl)boronic acid

説明

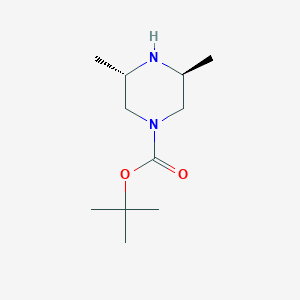

Molecular Structure Analysis

The InChI code for “(3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenyl)boronic acid” is 1S/C10H10BF3O4/c12-10(13,14)7-3-6(9-17-1-2-18-9)4-8(5-7)11(15)16/h3-5,9,15-16H,1-2H2 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“(3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenyl)boronic acid” is a solid compound that should be stored at refrigerated temperatures .

科学的研究の応用

Protective Group for Diols

- Application: Used as a recoverable and reusable protective agent for diols. It forms cyclic boronic esters that are stable and tolerant to various organic transformations. It has been applied in the synthesis of natural products with anti-angiogenic activities (Shimada et al., 2018).

Catalyst in Organic Synthesis

- Application: Acts as a catalyst for metal-free hydroboration of imines, demonstrating effectiveness without additional Lewis bases. It has shown higher reactivity compared to other Lewis acidic boranes (Yin et al., 2017).

- Application: Effective in catalyzing dehydrative amidation between carboxylic acids and amines. It plays a key role in preventing the coordination of amines to the boron atom, thus accelerating amidation. Useful for α-dipeptide synthesis (Wang et al., 2018).

Role in Suzuki Cross-Coupling Reaction

- Application: Utilized in the C2-arylation of l-ascorbic acid via Suzuki cross-coupling reaction. These compounds have been identified as selective anticancer agents (Kote et al., 2015).

Optical Modulation

- Application: Phenyl boronic acids, including this compound, are important for saccharide recognition and binding to pendant diols. They demonstrate a clear link between molecular structure and the modulation of optical properties in applications like near-infrared fluorescence (Mu et al., 2012).

Stereospecific Reagent-Controlled Homologation

- Application: Used in the generation of enantioenriched chloroalkyllithium for stereospecific reagent-controlled homologation, aiding in the synthesis of complex cyclic structures related to medicinal compounds (Emerson et al., 2011).

Zeolite-Catalyzed Synthesis

- Application: Demonstrates usefulness in the zeolite-catalyzed synthesis of 1,3-dioxolanes from styrene oxide and aliphatic ketones (Zatorski & Wierzchowski, 1991).

Polymerization Studies

- Application: Involved in the preparation and polymerization of methacrylate and dioxolane derivatives, demonstrating its role in the field of polymer chemistry (Jang & Gong, 1999).

Electrolyte Studies

- Application: Analyzed for its redox properties and role in electrolyte solvents, with implications for energy storage and battery technologies (Ramaite & Ree, 2017).

作用機序

Target of Action

Boronic acids and their esters, such as pinacol boronic esters, are known to be valuable building blocks in organic synthesis .

Mode of Action

The compound is involved in the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound’s interaction with its targets leads to the protodeboronation of pinacol boronic esters . This process is a key step in various biochemical pathways, particularly in the synthesis of complex organic molecules .

Pharmacokinetics

The pharmacokinetics of boronic acids and their derivatives are generally influenced by their physicochemical properties, such as solubility and stability .

Result of Action

The compound’s action results in the protodeboronation of pinacol boronic esters, enabling the formal anti-Markovnikov alkene hydromethylation . This transformation has been applied to the synthesis of various complex organic molecules .

特性

IUPAC Name |

[3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BF3O4/c12-10(13,14)7-3-6(9-17-1-2-18-9)4-8(5-7)11(15)16/h3-5,9,15-16H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNGCFKECJVVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)C2OCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674577 | |

| Record name | [3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenyl)boronic acid | |

CAS RN |

1072946-51-0 | |

| Record name | [3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1393034.png)

![1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B1393044.png)

![5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1393046.png)

![(2R)-2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1393047.png)

![(2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B1393049.png)